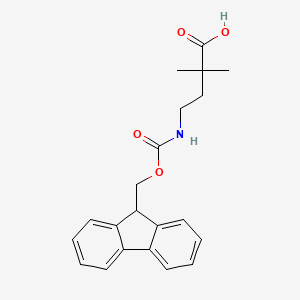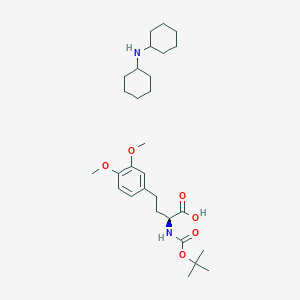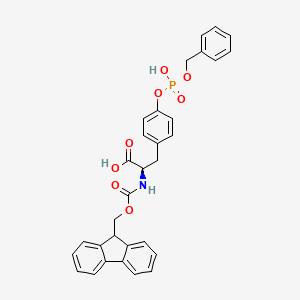
2,5-Difluorobenzylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluorobenzylmagnesium chloride is an organometallic compound with the molecular formula C₇H₅ClF₂Mg. It is commonly used in organic synthesis as a Grignard reagent, which is a type of organomagnesium compound. Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzylmagnesium chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction typically involves the following steps:
- Dissolving 2,5-difluorobenzyl chloride in anhydrous ether.
- Adding magnesium turnings to the solution.
- Initiating the reaction by adding a small amount of iodine or using a sonicator to activate the magnesium surface.
- Allowing the reaction to proceed under reflux conditions until the magnesium is completely consumed.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors with precise temperature and pressure control.
- Employing automated systems to add reagents and monitor the reaction progress.
- Implementing purification steps to ensure the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Often carried out in the presence of a catalyst like palladium.
Coupling Reactions: Require a palladium catalyst and a base such as potassium carbonate.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
2,5-Difluorobenzylmagnesium chloride has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates by forming key intermediates.
Polymer Chemistry: Involved in the synthesis of specialty polymers with unique characteristics.
Mechanism of Action
The mechanism of action of 2,5-difluorobenzylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Benzylmagnesium chloride: Similar structure but without fluorine atoms.
2,4-Difluorobenzylmagnesium chloride: Similar but with different fluorine atom positions.
Phenylmagnesium chloride: Lacks the benzyl group and fluorine atoms.
Uniqueness: 2,5-Difluorobenzylmagnesium chloride is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atoms can also affect the electronic properties of the resulting products, making this compound valuable in designing molecules with specific characteristics.
Properties
IUPAC Name |
magnesium;1,4-difluoro-2-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCTLAVVUVVLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)










